

Solubility Profile of 1-(2,4-Difluorophenyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(2,4-Difluorophenyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **1-(2,4-Difluorophenyl)piperazine**, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is crucial for its handling, formulation, and biological assessment. This document summarizes available solubility data, details relevant experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for **1-(2,4-Difluorophenyl)piperazine** in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative assessments have been reported, indicating its general solubility behavior. The following table summarizes the available qualitative solubility information.

Solvent	Qualitative Solubility
Chloroform	Slightly Soluble[1][2]
DMSO	Slightly Soluble[1][2]
Methanol	Slightly Soluble[1][2]

It is important to note that "slightly soluble" is a qualitative term. For precise formulation and development work, it is imperative to determine the quantitative solubility through the experimental methods outlined in the subsequent sections.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Both thermodynamic and kinetic solubility are important parameters in drug discovery and development.^{[3][4]}

Thermodynamic Solubility Measurement (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.^{[5][6][7]} It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Methodology:

- **Preparation of Supersaturated Solution:** An excess amount of solid **1-(2,4-Difluorophenyl)piperazine** is added to a known volume of the test solvent (e.g., various buffers, organic solvents) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.^[8]
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation and/or filtration.
- **Quantification:** The concentration of **1-(2,4-Difluorophenyl)piperazine** in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[8]
- **Data Analysis:** The solubility is reported in units such as mg/mL or μM .

Kinetic Solubility Measurement

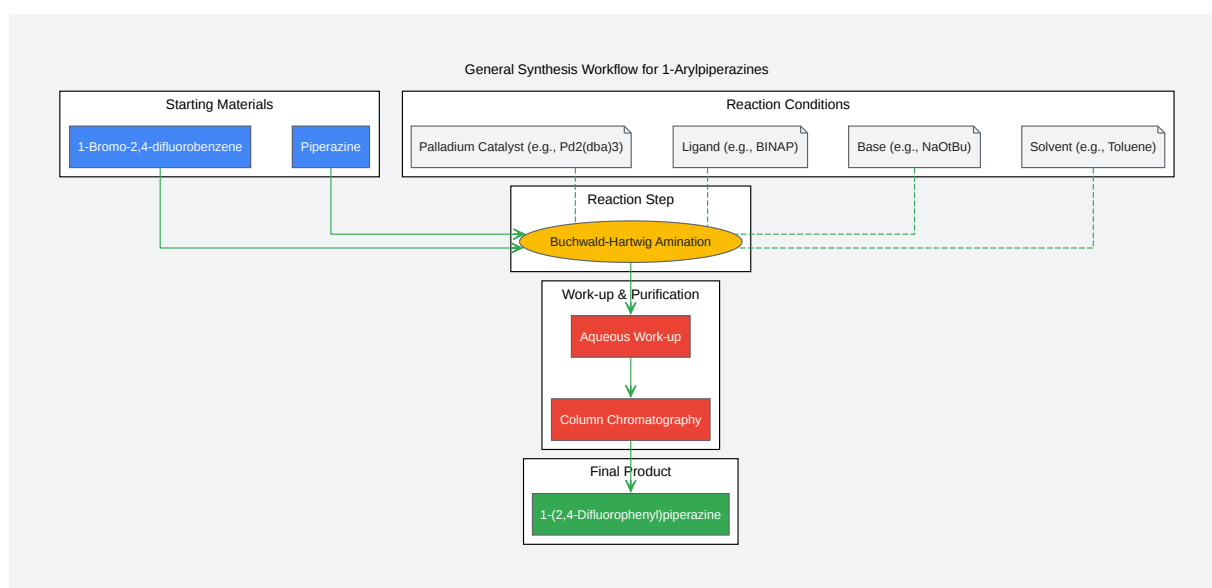
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution in an aqueous buffer.^{[3][9]}

Methodology (Turbidimetric Method):

- **Compound Stock Solution:** A concentrated stock solution of **1-(2,4-Difluorophenyl)piperazine** is prepared in dimethyl sulfoxide (DMSO).
- **Addition to Aqueous Buffer:** A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.
- **Precipitation Monitoring:** The formation of a precipitate as a result of the compound's limited aqueous solubility is monitored by measuring the turbidity of the solution using a nephelometer or a plate reader that can detect light scattering.^[3]
- **Data Analysis:** The kinetic solubility is the concentration at which the first sign of precipitation is detected.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted piperazine, a class of compounds to which **1-(2,4-Difluorophenyl)piperazine** belongs. This provides a logical representation of the chemical synthesis process.



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Caption: General Synthesis Workflow for 1-Arylpiperazines.

Conclusion

While qualitative data suggests that **1-(2,4-Difluorophenyl)piperazine** has limited solubility in common organic solvents, there is a clear need for comprehensive quantitative studies to be performed. The experimental protocols described herein provide a robust framework for

researchers to determine the precise solubility of this compound in various solvents and buffer systems. Such data is essential for advancing its use in pharmaceutical research and development.

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